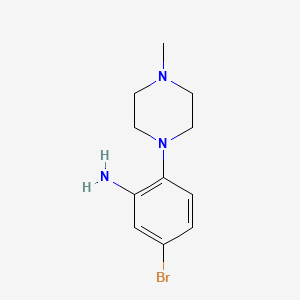

5-Bromo-2-(4-methylpiperazin-1-yl)aniline

Description

5-Bromo-2-(4-methylpiperazin-1-yl)aniline (C₁₁H₁₆BrN₃) is a substituted aniline derivative featuring a bromine atom at the 5-position and a 4-methylpiperazine group at the 2-position of the aromatic ring. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protein degraders targeting WD40-repeat containing protein 5 (WDR5) .

Synthesis:

The compound is synthesized via a two-step process:

Nucleophilic aromatic substitution: 4-Bromo-1-fluoro-2-nitrobenzene reacts with 1-methylpiperazine in the presence of DIEA to form 1-(4-bromo-2-nitrophenyl)-4-methylpiperazine .

Reduction: The nitro group is reduced to an amine, yielding the final product .

Key structural features include:

- A bromine atom enhancing electrophilic substitution resistance.

Properties

IUPAC Name |

5-bromo-2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSKVMNMLVQJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

Bromination: The starting material, 2-(4-methylpiperazin-1-yl)aniline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles, particularly in coupling reactions.

Suzuki-Miyaura Coupling

In the presence of palladium catalysts, the bromine substituent participates in cross-coupling reactions with boronic acids or esters. For example:

- Reaction : 5-Bromo-2-(4-methylpiperazin-1-yl)aniline + aryl boronic acid → 5-Aryl-2-(4-methylpiperazin-1-yl)aniline

- Conditions : Pd(PPh₃)₄, Na₂CO₃, 2-methoxyethanol, microwave heating (140°C, 45 min) .

- Yield : ~28% .

Buchwald-Hartwig Amination

The bromine can be replaced with amines under catalytic conditions:

Reductive Amination and Hydrogenation

The aniline group and piperazine moiety facilitate reductive processes:

Nitro Group Reduction

In precursors like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, catalytic hydrogenation reduces the nitro group to an amine:

Electrophilic Substitution

The electron-rich aniline ring undergoes electrophilic substitution, though steric hindrance from the piperazine group limits reactivity at the 2- and 4-positions.

Halogenation

- Limited data exists, but bromination at the 5-position suggests regioselectivity influenced by the piperazine group.

Oxidation and Functional Group Interconversion

The methylpiperazine side chain and aniline group are susceptible to oxidation:

Oxidation of Piperazine

- Example : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes piperazine derivatives to form acetylated intermediates .

Acrylamide Formation

The aniline’s primary amine reacts with acylating agents:

- Reaction : Intermediate amines + acryloyl chloride → acrylamide derivatives .

- Conditions : Aqueous NaOH, room temperature .

- Yield : Moderate (e.g., 65–85% for related compounds) .

Comparative Reactivity with Analogues

| Reaction Type | This compound | 5-Bromo-2-(piperidin-1-yl)aniline |

|---|---|---|

| Suzuki Coupling | 28% yield | Not reported |

| Nitro Reduction | 74–91% yield | 65–85% yield |

| Acrylamide Formation | Moderate yield | Lower reactivity |

Key Research Findings

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

5-Bromo-2-(4-methylpiperazin-1-yl)aniline serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Pharmaceutical Research

The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Ongoing research aims to explore its role as a pharmaceutical intermediate or active ingredient in drug formulations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, analogs of this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating promising efficacy.

Antimicrobial Activity

In vitro assays have shown that this compound exhibits significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential use in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : The presence of bromine at the 5-position enhances hydrophobic interactions, which may improve binding affinity to target proteins.

- Piperazine Modifications : Variations in the piperazine ring can significantly affect biological activity, suggesting that further modifications could lead to more potent derivatives.

Case Studies

Several case studies illustrate the diverse applications and effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Efficacy | Analog compounds showed low micromolar IC50 values against breast cancer cells. |

| Antimicrobial Testing | Significant inhibition against Gram-positive bacteria was observed. |

These findings underscore the compound's potential as a therapeutic agent in both oncology and infectious disease contexts.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of use.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following analogs are compared based on substituent variations (Table 1):

Key Observations :

- Electronic Effects : The methoxy group in 2-methoxy-4-(4-methylpiperazin-1-yl)aniline increases polarity, enhancing aqueous solubility .

- Aromatic Substitution : The phenyl group in 5-bromo-2-(4-methyl-2-phenylpiperazin-1-yl)aniline adds hydrophobicity, which may improve membrane permeability but reduce solubility .

Physicochemical and Pharmacokinetic Properties

- Solubility : Piperazine derivatives generally exhibit moderate solubility. The methoxy-substituted analog shows improved solubility due to hydrogen-bonding capacity .

- Collision Cross-Section (CCS) : The target compound and its 2,4-dimethylpiperazine analog have nearly identical CCS values (~159 Ų), suggesting similar molecular sizes and shapes .

- Stability : Bromine’s electron-withdrawing nature stabilizes the aromatic ring against electrophilic attack, whereas electron-donating groups (e.g., methoxy) may increase reactivity .

Biological Activity

5-Bromo-2-(4-methylpiperazin-1-yl)aniline is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential clinical implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C11H16BrN3

- Molecular Weight : 270.17 g/mol

- CAS Number : 885461-06-3

- Chemical Structure : The compound features a bromine atom at the 5-position of the aniline ring and a piperazine moiety that enhances its biological activity .

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of an aniline derivative followed by the introduction of the piperazine group. The synthetic route can be summarized as follows:

- Bromination : Aniline derivatives are brominated to introduce the bromine substituent.

- Piperazine Coupling : The piperazine moiety is introduced through nucleophilic substitution reactions, often yielding moderate to high overall yields depending on the specific reaction conditions employed .

Biological Activities

The biological activities of this compound have been extensively studied, revealing several key areas of activity:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been linked to enhanced cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The compound's ability to inhibit bacterial growth suggests potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases and cholinesterases. These enzymes are critical in several physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Substituent Effects : The presence of bromine at the 5-position enhances hydrophobic interactions, which may improve binding affinity to target proteins.

- Piperazine Modifications : Variations in the piperazine ring can significantly affect biological activity, suggesting that further modifications could lead to more potent derivatives .

Case Studies

- Anticancer Efficacy : A study demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer potential.

- Antimicrobial Testing : In vitro assays revealed that this compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.